Phosphocholine

概要

説明

ホスホコリンは、組織におけるホスファチジルコリンの合成に重要な役割を果たす双性イオン分子です。 ホスホコリンは、コリンキナーゼによって触媒される反応によって形成され、この反応はアデノシン三リン酸とコリンをホスホコリンとアデノシン二リン酸に変換します 。 ホスホコリンは、レシチンや鶏卵などのさまざまな生物学的供給源に見られます 。 ホスホコリンは、線虫やヒト胎盤における翻訳後修飾にも関与し、免疫応答を抑制します .

準備方法

化学反応の分析

科学的研究の応用

Phosphocholine has a wide range of scientific research applications:

作用機序

ホスホコリンは、いくつかのメカニズムを通じてその効果を発揮します。

ホスファチジルコリンの合成: ホスホコリンは、細胞膜の主要な構成要素であるホスファチジルコリンの合成の前駆体です.

免疫応答の調節: ホスホコリンは、翻訳後修飾を通じて免疫応答の抑制に関与しています.

エネルギーバランスとアミノ酸供給: 赤血球形成の過程では、ホスホコリン代謝は、アデノシン三リン酸の産生とアミノ酸の供給に不可欠です.

類似化合物の比較

ホスホコリンは、コリン、ホスファチジルコリン、グリセロホスホコリンなど、他のコリン誘導体と類似しています。

コリン: ホスホコリンとアセチルコリンの前駆体である第四級アンモニウムカチオン.

ホスファチジルコリン: 極性ヘッド基としてホスホコリンを含むホスホリピド.

グリセロホスホコリン: ホスファチジルコリンの水分溶性代謝物.

類似化合物との比較

Phosphocholine is similar to other choline derivatives, such as:

Choline: A quaternary ammonium cation that is a precursor to this compound and acetylcholine.

Phosphatidylcholine: A phospholipid that contains this compound as its polar head group.

Glycerothis compound: A water-soluble metabolite of phosphatidylcholine.

This compound is unique in its role as an intermediate in the synthesis of phosphatidylcholine and its involvement in immune response modulation .

生物活性

Phosphocholine (PCho) is a phosphorylated derivative of choline that plays a critical role in various biological processes, particularly in cell signaling, membrane dynamics, and cancer biology. This article explores the biological activity of this compound, highlighting its mechanisms of action, implications in disease states, and relevant research findings.

This compound is involved in several key biological functions:

- Cell Membrane Integrity : As a component of phospholipids, this compound contributes to membrane fluidity and integrity, influencing cell signaling pathways.

- Signal Transduction : It serves as a precursor for the synthesis of other bioactive lipids, thereby participating in signaling cascades that regulate cellular functions.

- Neuroplasticity : Research indicates that this compound enhances neuronal differentiation and plasticity, particularly under inflammatory conditions, suggesting potential therapeutic applications in neurodegenerative diseases .

2. Role in Cancer Biology

This compound levels are significantly elevated in various cancers. Studies have shown:

- Choline Kinase Activation : Increased activity of choline kinase leads to higher this compound levels in tumor tissues, particularly in colon cancer . This elevation is associated with enhanced growth signaling and may contribute to tumor progression.

- Therapeutic Resistance : Cancer cells often exhibit altered choline metabolism, which can lead to resistance against therapies. This compound-derived lipid mediators have been implicated in promoting survival and proliferation of cancer cells .

Table 1: this compound Levels in Cancer Tissues

| Cancer Type | This compound Level | Associated Enzyme Activity |

|---|---|---|

| Colon Cancer | Elevated | Increased Choline Kinase |

| Prostate Cancer | Elevated | Hypoxia-Inducible Factor-1 |

| Adenoma | Elevated | Increased Choline Kinase |

3. Implications in Neurological Disorders

This compound has been studied for its potential benefits in neurological health:

- Neuroprotection : It has been shown to ameliorate neuronal damage and enhance plasticity, which could be beneficial for conditions such as Alzheimer's disease .

- Inflammation Modulation : this compound's role in modulating inflammation suggests it may help protect against neuroinflammatory conditions .

Case Study 1: Phosphatidylcholine and Neuroplasticity

A study demonstrated that media enriched with phosphatidylcholine enhanced neuronal differentiation even under inflammatory stress. This finding supports the hypothesis that this compound can positively influence neurogenic capacity .

Case Study 2: Choline Kinase Inhibition

Research indicated that selective inhibition of choline kinase reduced MAPK and PI3K/AKT signaling pathways in cancer models, suggesting that targeting this compound metabolism could be a viable therapeutic strategy against certain cancers .

5. Clinical Applications and Future Directions

This compound's diverse roles suggest several clinical applications:

- Adjunctive Therapy for Liver Disease : In patients with non-alcoholic fatty liver disease (NAFLD), the administration of phosphatidylcholine has shown consistent improvements in liver enzyme levels .

- Cancer Therapy : Targeting this compound metabolism may enhance the efficacy of existing cancer treatments by overcoming therapeutic resistance.

特性

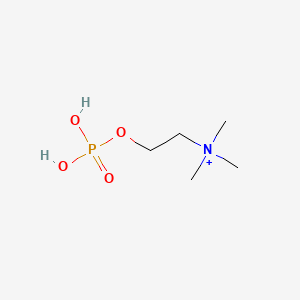

IUPAC Name |

trimethyl(2-phosphonooxyethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO4P/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3,(H-,7,8,9)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHSONZFOIEMCP-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NO4P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861727 | |

| Record name | N,N,N-Trimethyl-2-(phosphonooxy)ethan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phosphorylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3616-04-4 | |

| Record name | N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3616-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03945 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N,N,N-Trimethyl-2-(phosphonooxy)ethan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。